molecular formula C11H15N3O3 B14897437 n-(3-Hydroxypropyl)-4-ureidobenzamide

n-(3-Hydroxypropyl)-4-ureidobenzamide

Cat. No.: B14897437
M. Wt: 237.25 g/mol
InChI Key: XNXLTTLUYVIJIA-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-4-ureidobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-4-ureidobenzamide typically involves the reaction of 4-aminobenzamide with 3-chloropropanol in the presence of a base to form the intermediate N-(3-hydroxypropyl)-4-aminobenzamide. This intermediate is then reacted with an isocyanate to introduce the ureido group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-4-ureidobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ureido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ureido group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 3-hydroxypropionic acid, while reduction can produce 3-aminopropanol.

Scientific Research Applications

N-(3-Hydroxypropyl)-4-ureidobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-4-ureidobenzamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the ureido group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxypropyl)-4-ureidobenzamide is unique due to the presence of both the hydroxypropyl and ureido groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

4-(carbamoylamino)-N-(3-hydroxypropyl)benzamide

InChI

InChI=1S/C11H15N3O3/c12-11(17)14-9-4-2-8(3-5-9)10(16)13-6-1-7-15/h2-5,15H,1,6-7H2,(H,13,16)(H3,12,14,17)

InChI Key

XNXLTTLUYVIJIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCO)NC(=O)N

Origin of Product

United States

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